molecular formula C46H64N12O12S2 B3063302 Oxypressin CAS No. 642-35-3

Oxypressin

Cat. No.: B3063302
CAS No.: 642-35-3
M. Wt: 1041.2 g/mol
InChI Key: WTHKESHUHBGMGM-DZCXQCEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Phe3]OT, also known as [Phe3]oxytocin or oxypressin, is a synthetic analogue of oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. [Phe3]OT is designed to mimic the effects of oxytocin but with enhanced stability and specificity .

Preparation Methods

The synthesis of [Phe3]OT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, with each addition followed by deprotection and washing steps. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production of [Phe3]OT follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

[Phe3]OT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[Phe3]OT has a wide range of scientific research applications:

Mechanism of Action

[Phe3]OT exerts its effects by binding to oxytocin receptors, which are G protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, [Phe3]OT activates intracellular signaling pathways that lead to the release of calcium ions and the activation of downstream effectors. This results in various physiological responses, such as uterine contractions during childbirth and milk ejection during lactation .

Comparison with Similar Compounds

[Phe3]OT is unique compared to other oxytocin analogues due to its enhanced stability and specificity. Similar compounds include:

[Phe3]OT stands out due to its specific modifications that enhance its stability and receptor selectivity, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

642-35-3

Molecular Formula

C46H64N12O12S2

Molecular Weight

1041.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N12O12S2/c1-24(2)17-30(40(64)51-21-38(50)62)56-45(69)35-9-6-16-58(35)46(70)34-23-72-71-22-28(47)39(63)53-31(19-26-10-12-27(59)13-11-26)43(67)54-32(18-25-7-4-3-5-8-25)42(66)52-29(14-15-36(48)60)41(65)55-33(20-37(49)61)44(68)57-34/h3-5,7-8,10-13,24,28-35,59H,6,9,14-23,47H2,1-2H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,63)(H,54,67)(H,55,65)(H,56,69)(H,57,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

WTHKESHUHBGMGM-DZCXQCEKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

sequence

CYFQNCPLG

Synonyms

3-Phe-oxytocin
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-GlyNH2
cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteinyl-proly-leucyl-glycinamide
oxypressin
oxytocin, Phe(3)-
oxytocin, phenylalanine(3)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.